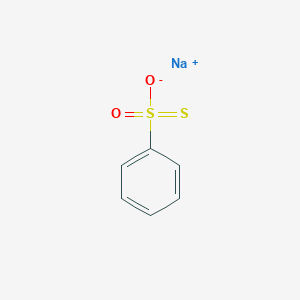![molecular formula C5H6N6S4 B7943542 5-[[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]methylamino]-1,3,4-thiadiazole-2-thiol](/img/structure/B7943542.png)
5-[[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]methylamino]-1,3,4-thiadiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Lymphocyte antigen 6 complex, locus G involves the transfection of the EL-4J cell line with the gene encoding this protein. The antibody is then purified by affinity chromatography .
Industrial Production Methods
In an industrial setting, the production of Lymphocyte antigen 6 complex, locus G typically involves large-scale cell culture techniques. The cells are grown in bioreactors, and the protein is harvested and purified using chromatography methods .
Analyse Des Réactions Chimiques
Types of Reactions
Lymphocyte antigen 6 complex, locus G primarily undergoes binding reactions with specific antibodies. These reactions are crucial for its role in immunological studies .
Common Reagents and Conditions
The common reagents used in reactions involving Lymphocyte antigen 6 complex, locus G include phosphate-buffered solutions and sodium azide. The reactions are typically carried out at a pH of 7.2 .
Major Products Formed
The major products formed from reactions involving Lymphocyte antigen 6 complex, locus G are typically antibody-protein complexes. These complexes are used in various immunological assays .
Applications De Recherche Scientifique
Lymphocyte antigen 6 complex, locus G has a wide range of applications in scientific research:
Chemistry: It is used in the study of protein-protein interactions and the development of immunological assays.
Biology: It plays a crucial role in the study of myeloid cells and granulocytes.
Medicine: It is used in the development of diagnostic tools for various diseases.
Industry: It is used in the production of monoclonal antibodies for research and therapeutic purposes.
Mécanisme D'action
Lymphocyte antigen 6 complex, locus G exerts its effects by binding to specific antibodies. This binding triggers a cascade of immunological responses, including the activation of various signaling pathways involved in immune cell function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Lymphocyte antigen 6 complex, locus G include:
- Lymphocyte antigen 6 complex, locus C
- Lymphocyte antigen 6 complex, locus F
- Lymphocyte antigen 6 complex, locus H
Uniqueness
Lymphocyte antigen 6 complex, locus G is unique due to its specific expression on myeloid cells and granulocytes. This specificity makes it a valuable tool in immunological research and diagnostics .
Propriétés
IUPAC Name |
5-[[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]methylamino]-1,3,4-thiadiazole-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6S4/c12-4-10-8-2(14-4)6-1-7-3-9-11-5(13)15-3/h1H2,(H,6,8)(H,7,9)(H,10,12)(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNWORHVUOZYLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC1=NN=C(S1)S)NC2=NN=C(S2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(NC1=NN=C(S1)S)NC2=NN=C(S2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)cyclohexanecarboxylic acid](/img/structure/B7943466.png)


![methyl (2S)-2-[[(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonyl]amino]-2-phenylacetate](/img/structure/B7943476.png)





![(4R)-4-[[(2S)-2-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[4-[(2S,5R,8S,11R,14S,17R,20S)-20-(2-amino-2-oxoethyl)-5-(3-aminopropyl)-11-benzyl-8-[(2S)-butan-2-yl]-17-(carboxymethyl)-14-(1H-imidazol-5-ylmethyl)-3,6,9,12,15,18,21-heptaoxo-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]butylamino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B7943506.png)


![sodium;4-[3-(4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate](/img/structure/B7943553.png)
